2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
The compound “2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . It has been synthesized and tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The compound showed potent PI3K inhibitory activity .
Synthesis Analysis
The compound was efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Molecular Structure Analysis
The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency .Chemical Reactions Analysis
The compound showed potent PI3K inhibitory activity, and the IC50 of a representative compound could reach to 3.6 nm . Enzymatic Inhibition results showed that the compound inhibited PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value, but its inhibitory activity on PI3Kβ was approximately 10-fold reduced .Physical And Chemical Properties Analysis
The compound is a colorless solid . More specific physical and chemical properties such as melting point, solubility, and stability are not available in the retrieved sources.Scientific Research Applications
Synthesis of Novel Derivatives
The compound is used in the synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines, and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives . These derivatives have a wide range of medicinal and biological properties .
Anticancer Efficacy
Some of the synthesized compounds from this chemical have shown promising results against MCF-7, a breast cancer cell line . This indicates its potential use in the development of anticancer drugs .
Phosphoinositide 3-Kinase Inhibitors
A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized from this compound . These analogues showed potent phosphoinositide 3-kinase (PI3K) inhibitory activity .
Development of Pain Therapy Drugs
Thiazoles, which can be synthesized from this compound, are involved in the development of pain therapy drugs .
Fibrinogenic Receptor Antagonists
Thiazoles synthesized from this compound act as fibrinogenic receptor antagonists with antithrombotic activity .
Bacterial DNA Gyrase B Inhibitors
Thiazoles are also used as new bacterial DNA gyrase B inhibitors , indicating the compound’s potential use in the development of antibacterial drugs.
Drug Development for Obesity and Hyperlipidemia
Pyrano[2,3-d]thiazoles, which can be synthesized from this compound, show a wide range of drug development applications against obesity, hyperlipidemia, and atherosclerotic diseases .
Docking Analysis
The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction . This makes it a valuable compound for docking analysis in drug discovery .
Mechanism of Action
properties
IUPAC Name |
2-chloro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S2/c19-14-7-1-2-9-16(14)26(23,24)22-13-6-3-5-12(11-13)17-21-15-8-4-10-20-18(15)25-17/h1-11,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMFEZFDBFODRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide |
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